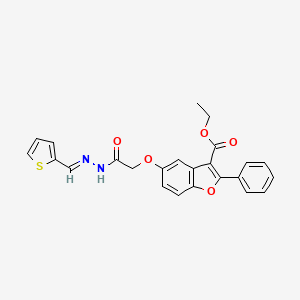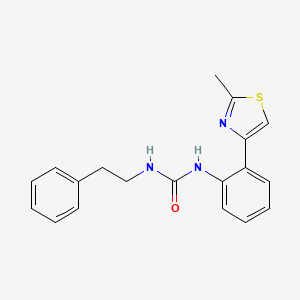
4-Metoxi-bifenil-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-biphenyl-3-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a biphenyl derivative, where a methoxy group is attached to one phenyl ring and an aldehyde group is attached to the other
Aplicaciones Científicas De Investigación
4-Methoxy-biphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research studies have explored its potential as a precursor for compounds with anticancer properties.
Mecanismo De Acción
Target of Action
It is known that the compound acts as a reagent in research studies involving the use of aryliden-methyloxazolones as reversible magl inhibitors for cancer treatment .
Mode of Action
It is suggested that the compound might interact with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the compound is involved in the synthesis of indole derivatives , which are significant in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Análisis Bioquímico
Biochemical Properties
It is known to participate in reactions at the benzylic position
Cellular Effects
It has been observed to arrest strobilation and generate abnormal tentacle-like structures in a dose-dependent manner
Molecular Mechanism
It is known to participate in reactions at the benzylic position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-biphenyl-3-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For instance, the reaction between 4-bromoanisole and 3-formylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) can yield 4-Methoxy-biphenyl-3-carbaldehyde .
Industrial Production Methods: While specific industrial production methods for 4-Methoxy-biphenyl-3-carbaldehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-biphenyl-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-Methoxy-biphenyl-3-carboxylic acid.
Reduction: 4-Methoxy-biphenyl-3-methanol.
Substitution: 4-Nitro-4-methoxy-biphenyl-3-carbaldehyde (in the case of nitration).
Comparación Con Compuestos Similares
4-Methoxy-biphenyl-4-carbaldehyde: Similar structure but with the aldehyde group at the para position relative to the methoxy group.
4-Methyl-biphenyl-4-carboxylic acid: Similar biphenyl structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 4-Methoxy-biphenyl-3-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which can influence its reactivity and interaction with other molecules. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-methoxy-5-phenylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLXZTBOJVCIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2548112.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)
![1-[4-(3-Nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one](/img/structure/B2548119.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)

![1-(4-tert-butylphenyl)-3-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2548127.png)





